2-Methoxy-4-(4-methylphenyl)phenol

Description

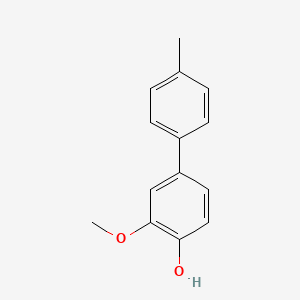

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(4-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-3-5-11(6-4-10)12-7-8-13(15)14(9-12)16-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFCVPVCZSUHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685410 | |

| Record name | 3-Methoxy-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58005-51-9 | |

| Record name | 3-Methoxy-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 4 Methylphenyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methoxy-4-(4-methylphenyl)phenol would be expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show a complex pattern of signals for the protons on the two phenyl rings. The methoxy (B1213986) group would present as a sharp singlet, as would the methyl group on the tolyl moiety. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Each unique carbon atom in the molecule would give rise to a distinct signal. The spectrum would feature signals for the aromatic carbons, with those bonded to oxygen appearing at lower field (higher ppm). The methoxy and methyl carbons would be found at a higher field (lower ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methoxy-4-(4-methylphenyl)phenol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 5.0-6.0 (broad s) | - |

| Ar-H (phenol ring) | 6.8-7.3 (m) | 110-130 |

| Ar-H (tolyl ring) | 7.1-7.4 (m) | 125-140 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56 |

| Methyl (-CH₃) | ~2.4 (s) | ~21 |

| Quaternary Ar-C | - | 130-150 |

Note: These are predicted values and may differ from experimental results. s = singlet, m = multiplet.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While specific experimental 2D NMR data is not available, a hypothetical analysis would provide deeper structural insights:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between adjacent aromatic protons on both rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It would be crucial for establishing the connectivity between the two aromatic rings and the positions of the methoxy and hydroxyl groups. For example, a correlation between the methoxy protons and the C2 carbon of the phenol (B47542) ring would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry and conformation. For 2-Methoxy-4-(4-methylphenyl)phenol, NOESY could show correlations between the methoxy protons and the proton at C3 of the phenol ring, confirming their proximity.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Characteristic Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretching vibrations of the aromatic rings and the methyl/methoxy groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group would likely be present around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra. The symmetric stretching of the C-C bonds in the rings would also be prominent.

Table 2: Predicted Vibrational Frequencies for 2-Methoxy-4-(4-methylphenyl)phenol

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (phenolic) | 3200-3600 | FTIR |

| C-H stretch (aromatic) | 3000-3100 | FTIR, Raman |

| C-H stretch (aliphatic) | 2850-2970 | FTIR, Raman |

| C=C stretch (aromatic) | 1450-1600 | FTIR, Raman |

| C-O stretch (methoxy) | 1200-1250 | FTIR |

Mass Spectrometry (GC-MS, LC-MS, HRMS) for Molecular Formula Confirmation and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₄H₁₄O₂.

Fragment Ion Analysis: The fragmentation pattern in the mass spectrum would provide further structural information. Expected fragments would arise from the cleavage of the ether bond, loss of the methyl group, and fragmentation of the aromatic rings.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

To date, no public record of a single-crystal X-ray diffraction study for 2-Methoxy-4-(4-methylphenyl)phenol has been found. If such data were available, it would provide the most definitive three-dimensional structure of the molecule in the solid state. This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For a non-chiral molecule like this, it would reveal details about intermolecular interactions, such as hydrogen bonding from the phenolic hydroxyl group, and how the molecules pack in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathways

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-Methoxy-4-(4-methylphenyl)phenol, the presence of two conjugated aromatic rings would give rise to characteristic absorption bands in the UV region. Typically, π → π* transitions are expected for aromatic systems. The substitution on the phenol ring (methoxy and hydroxyl groups) would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl (B1667301), due to the extension of the conjugated system by the lone pairs on the oxygen atoms.

Computational Chemistry and Quantum Mechanical Investigations of 2 Methoxy 4 4 Methylphenyl Phenol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for predicting the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost.

The geometry of 2-Methoxy-4-(4-methylphenyl)phenol is characterized by the dihedral angle between the two phenyl rings, as well as the orientation of the methoxy (B1213986) and hydroxyl groups. The rotation around the C-C single bond connecting the two phenyl rings gives rise to different conformers. For biphenyl (B1667301) itself, the most stable conformation is twisted, with a dihedral angle of approximately 44 degrees, resulting from a compromise between conjugative effects that favor planarity and steric hindrance between the ortho-hydrogens which disfavors it.

In substituted biphenyls, the nature and position of the substituents significantly influence the preferred conformation. For instance, in 4,4'-dimethoxy-biphenyl-3,3',5,5'-tetracarboxylic acid, the arene rings are tilted at an angle of 24.3(1)°. nih.gov In other biphenyl derivatives, this angle can vary widely. The presence of a methoxy group at the 2-position and a methyl group on the second phenyl ring in the target molecule will likely lead to a non-planar arrangement to minimize steric repulsion. DFT calculations would be essential to precisely determine the dihedral angle and identify the global minimum on the potential energy surface.

A study on substituted 4-phenylphenols, such as 2-chloro-4-phenylphenol (B167023) (CP), 2-nitro-4-phenylphenol (NP), and 2-amino-4-phenylphenol (B72062) (AP), using DFT at the B3LYP/6-311++G(d,p) level, provides insights into the expected structural parameters. tandfonline.com The optimized geometries of these molecules show good agreement with experimental data where available. For 2-Methoxy-4-(4-methylphenyl)phenol, a similar level of theory would be appropriate for geometric optimization.

Table 1: Predicted Structural Parameters for 2-Methoxy-4-(4-methylphenyl)phenol based on Analogy with Substituted 4-Phenylphenols

| Parameter | Predicted Value/Range | Basis of Prediction |

| Dihedral Angle (Phenyl-Phenyl) | 20° - 50° | Steric hindrance from ortho-methoxy group and inter-ring conjugation. nih.gov |

| C-O (Phenol) Bond Length | ~1.36 Å | Typical for phenolic compounds in DFT studies. tandfonline.com |

| C-O (Methoxy) Bond Length | ~1.37 Å | Typical for aryl methyl ethers in DFT studies. |

| O-H (Phenol) Bond Length | ~0.97 Å | Typical for phenolic O-H bonds in DFT studies. tandfonline.com |

This table presents predicted values based on data from structurally similar compounds and general principles of computational chemistry.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.

In phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring, particularly on the oxygen atom and the aromatic pi-system. The LUMO, on the other hand, is usually distributed over the aromatic rings. For 2-Methoxy-4-(4-methylphenyl)phenol, the HOMO is expected to have significant contributions from the phenol and methoxy-substituted ring, making it the primary site for electrophilic attack. The LUMO is likely to be delocalized over both phenyl rings.

A study on substituted 4-phenylphenols (CP, NP, and AP) revealed that the HOMO-LUMO energy gap is influenced by the nature of the substituent at the 2-position. tandfonline.com For instance, the energy gap was found to be different for the chloro, nitro, and amino derivatives. Based on these findings, we can predict the likely range for the HOMO-LUMO gap of our target molecule.

Table 2: Predicted Frontier Orbital Energies and Related Reactivity Descriptors for 2-Methoxy-4-(4-methylphenyl)phenol

| Parameter | Predicted Value/Range | Significance |

| HOMO Energy | -5.0 to -6.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Chemical stability and reactivity |

| Ionization Potential | 5.0 to 6.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 to 2.0 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.0 to 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 1.5 to 2.5 eV | Resistance to change in electron distribution |

This table presents predicted values based on DFT studies of analogous substituted biphenyl and phenol compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular interactions, such as charge transfer and hyperconjugation, by transforming the calculated wave function into a localized Lewis-like structure. uni-muenchen.de This analysis provides a quantitative picture of the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals.

For 2-Methoxy-4-(4-methylphenyl)phenol, NBO analysis would reveal significant hyperconjugative interactions. The lone pairs on the phenolic and methoxy oxygen atoms can act as donors, delocalizing electron density into the antibonding π* orbitals of the phenyl ring. This delocalization contributes to the stability of the molecule and influences its electronic properties.

In a study of substituted 4-phenylphenols, NBO analysis demonstrated intramolecular charge transfer from the phenolic oxygen and the substituents to the aromatic rings. tandfonline.com For our target molecule, similar interactions are expected. The methoxy group, being an electron-donating group, will participate in these charge transfer processes. The NBO analysis can quantify the stabilization energies associated with these interactions.

Molecular Electrostatic Potential (MESP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For 2-Methoxy-4-(4-methylphenyl)phenol, the MESP surface is expected to show a region of high negative potential around the phenolic oxygen atom, making it a primary site for hydrogen bonding and electrophilic attack. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings due to the π-electron cloud. The hydroxyl proton will be a site of positive potential, indicating its acidic nature. Computational studies on similar phenolic compounds confirm that the most reactive sites are often located at the oxygen atoms. tandfonline.com

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions in Condensed Phases

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state. It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

For a molecule like 2-Methoxy-4-(4-methylphenyl)phenol, a variety of intermolecular interactions are expected to govern its crystal packing. These include O-H···O hydrogen bonds involving the phenolic hydroxyl group, C-H···O interactions, and π-π stacking interactions between the aromatic rings.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 2-Methoxy-4-(4-methylphenyl)phenol

| Contact Type | Predicted Contribution (%) | Key Interaction Type |

| H···H | 40 - 70% | van der Waals forces |

| C···H/H···C | 15 - 25% | van der Waals and weak hydrogen bonds |

| O···H/H···O | 5 - 15% | Hydrogen bonding |

| C···C | < 5% | π-π stacking |

This table presents predicted values based on Hirshfeld surface analyses of analogous substituted biphenyl compounds.

Solvation Effects on Molecular Properties and Reactivity through Continuum and Explicit Solvent Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational methods can model solvation effects using either continuum models or explicit solvent models. Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit solvent models involve including a number of solvent molecules in the calculation.

For 2-Methoxy-4-(4-methylphenyl)phenol, the presence of the polar hydroxyl and methoxy groups suggests that its properties will be sensitive to the polarity of the solvent. In polar protic solvents, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. In aprotic solvents, the interactions will be different.

Studies on substituted phenols have shown that the solvent can affect their electronic spectra (solvatochromism) and acid-base properties. researchgate.netucc.edu.gh DFT calculations combined with a continuum solvent model can predict these changes with reasonable accuracy. For instance, the effect of solvents like methanol (B129727) and dimethyl sulfoxide (B87167) on the UV-Vis spectra of phenols has been successfully modeled using TD-DFT with PCM. researchgate.net Similar approaches could be applied to 2-Methoxy-4-(4-methylphenyl)phenol to understand its behavior in different solutions.

Chemical Reactivity and Derivatization Strategies for 2 Methoxy 4 4 Methylphenyl Phenol

Regioselective Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic and Phenyl Rings

The reactivity of 2-Methoxy-4-(4-methylphenyl)phenol towards aromatic substitution is dictated by the electronic properties of its two distinct aromatic rings.

Electrophilic Aromatic Substitution (EAS)

The mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized cationic intermediate known as an arenium ion. perlego.com The rate-determining step is generally the formation of this intermediate, as it involves breaking the ring's aromaticity. perlego.com The substituents already on the ring determine the position of the incoming electrophile. perlego.comvaia.com

On the Phenolic Ring: The phenolic ring contains a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) group. Both are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. libretexts.org The hydroxyl group is generally a stronger activating group than the methoxy group. The positions ortho and para to the hydroxyl group are therefore the most nucleophilic. Given that the para position is already substituted with the 4-methylphenyl group, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group. Of the two ortho positions, the one that is also meta to the methoxy group (C5) is the most probable site of substitution due to reduced steric hindrance compared to the position between the two existing groups (C3). This is a common pattern seen in guaiacol (B22219) (2-methoxyphenol) derivatives. For instance, the industrial synthesis of vanillin (B372448) from guaiacol involves an electrophilic aromatic substitution that proceeds at the position para to the hydroxyl group and ortho to the methoxy group. wikipedia.org

On the Phenyl Ring: The second ring possesses a methyl (-CH3) group, which is a weakly activating, ortho-, para-director through an inductive effect. Therefore, electrophilic substitution on this ring would be directed to the positions ortho and para to the methyl group. However, the phenolic ring is significantly more activated due to the potent -OH and -OCH3 groups, making substitution on the phenolic ring much more favorable.

| Ring | Activating Groups | Predicted Site of Electrophilic Attack | Rationale |

| Phenolic Ring | -OH (hydroxyl), -OCH3 (methoxy) | C5 (ortho to -OH, meta to -OCH3) | Strong activation by both groups, directing ortho/para. C5 is sterically accessible and highly activated by the dominant -OH group. libretexts.org |

| Phenyl Ring | -CH3 (methyl) | Less Favorable | Weakly activated compared to the phenolic ring. Substitution would occur at ortho/para positions if forced. |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally difficult and requires specific conditions. acs.org The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex). acs.org This pathway is highly unfavorable for simple aryl rings unless they are activated by potent electron-withdrawing groups (such as nitro groups) in the ortho and/or para positions to stabilize the anionic intermediate. acs.org Since 2-Methoxy-4-(4-methylphenyl)phenol contains only electron-donating groups and lacks a suitable leaving group (like a halogen), it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

O-Alkylation and O-Acylation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for functionalization through nucleophilic attack.

O-Alkylation

The hydroxyl group can be deprotonated by a base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. This ion can then react with an alkylating agent, such as an alkyl halide, to form an ether. This is a standard Williamson ether synthesis. The choice of solvent and base is crucial for optimizing the reaction, as shown in studies on the alkylation of guaiacol. researchgate.net Given the presence of two rings, this reaction offers a straightforward method to introduce a wide variety of alkyl chains, thereby modifying the molecule's steric and electronic properties.

O-Acylation

Similarly, O-acylation involves the reaction of the phenol (B47542) with an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.net This reaction typically proceeds readily to form a phenyl ester. Phenols are considered bidentate nucleophiles, meaning they can react at either the oxygen (O-acylation) or the aromatic ring (C-acylation, a Friedel-Crafts reaction). researchgate.net However, O-acylation is generally faster (kinetically favored), while C-acylation is often more stable (thermodynamically favored). nih.gov By controlling the reaction conditions, such as the choice of catalyst, selective O-acylation can be achieved.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Base (e.g., K2CO3, NaH), Alkyl Halide (R-X) | Aryl Ether |

| O-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)2O) | Phenyl Ester |

Oxidation and Reduction Chemistry of the Biphenyl (B1667301) Core

Oxidation

Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of quinones or can result in oxidative coupling to form dimers or polymers. For example, the oxidation of 2,4-dimethoxyphenol (B87100) with silver oxide yields both a benzoquinone and a coupled biphenyl derivative. rsc.org The oxidation of the biphenyl core of 2-Methoxy-4-(4-methylphenyl)phenol could potentially lead to quinone-type structures or further C-C bond formation. The oxidation of alkylphenols to form valuable products like hydroxybenzaldehydes has also been demonstrated using catalysts such as palladium on carbon. scispace.com

Reduction

The reduction of the aromatic rings in the biphenyl core is possible but typically requires harsh conditions, such as high-pressure catalytic hydrogenation with catalysts like ruthenium on carbon (Ru/C). nih.gov This process would convert the aromatic rings into their corresponding cyclohexane (B81311) and cyclohexene (B86901) derivatives, fundamentally altering the structure from a planar aromatic system to a three-dimensional aliphatic one. Such transformations would dramatically change the physical and biological properties of the compound.

Development of Novel Functionalization and Diversification Methods

The structure of 2-Methoxy-4-(4-methylphenyl)phenol is a prime candidate for modern synthetic methodologies to create diverse chemical libraries.

Cross-Coupling Reactions: While the parent molecule is not directly suited for cross-coupling, its derivatives could be. For example, introducing a halogen (e.g., bromine or iodine) or a triflate group onto one of the aromatic rings via electrophilic substitution would create a handle for various palladium-catalyzed cross-coupling reactions. nrochemistry.comyoutube.com Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings could then be used to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, attaching a wide range of new functional groups. nih.govnrochemistry.comorganic-chemistry.org The Suzuki-Miyaura reaction is a particularly powerful tool for synthesizing biphenyl derivatives. nih.govwikipedia.org

C-H Functionalization: Modern organic synthesis increasingly focuses on the direct functionalization of carbon-hydrogen (C-H) bonds, as this avoids pre-functionalization steps. rsc.org Phenol-directed C-H functionalization is an active area of research, offering efficient ways to increase molecular complexity. acs.org For 2-Methoxy-4-(4-methylphenyl)phenol, transition-metal-catalyzed methods could potentially be developed to selectively introduce new substituents at the C-H positions of either aromatic ring, guided by the existing functional groups.

Domino Reactions: The molecule could serve as a scaffold for domino or cascade reactions. For instance, a protocol involving hydroarylation followed by nucleophilic ring-opening has been used to functionalize phenols sequentially, building complex structures in a few steps. acs.org Such strategies could be adapted to derivatize the phenolic core of 2-Methoxy-4-(4-methylphenyl)phenol, leading to novel and diverse molecular architectures.

Coordination Chemistry and Metallosupramolecular Architectures Involving 2 Methoxy 4 4 Methylphenyl Phenol

Exploration of "2-Methoxy-4-(4-methylphenyl)phenol" as a Ligand in Metal Complex Synthesis

There is no available research literature detailing the use of "2-Methoxy-4-(4-methylphenyl)phenol" as a ligand in the synthesis of metal complexes.

Spectroscopic and Structural Characterization of Transition Metal and Main Group Element Complexes

No studies have been published regarding the spectroscopic or structural characterization of transition metal or main group element complexes derived from "2-Methoxy-4-(4-methylphenyl)phenol".

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

There is no information available on the use of "2-Methoxy-4-(4-methylphenyl)phenol" as a building block for the formation of coordination polymers or Metal-Organic Frameworks (MOFs).

Applications in Advanced Materials Science Leveraging 2 Methoxy 4 4 Methylphenyl Phenol Structure

Incorporation into Polymeric and Oligomeric Materials for Functional Properties

The presence of a reactive phenolic hydroxyl group allows 2-Methoxy-4-(4-methylphenyl)phenol to serve as a monomer in the synthesis of advanced polymers and oligomers. It can be incorporated into polymer backbones, such as those of poly(arylene ether)s, through nucleophilic aromatic substitution reactions.

The key structural features contributing to the properties of the resulting polymers are:

Biphenyl (B1667301) Unit : The rigid biphenyl group in the polymer backbone enhances the thermal stability, leading to materials with high glass transition temperatures (Tg) and thermal degradation temperatures (Td).

Methoxy (B1213986) Group : The -OCH3 group can improve the solubility of the resulting polymers in organic solvents, which is a crucial factor for processability and fabrication of thin films or membranes.

Asymmetric Substitution : The arrangement of the substituents on the biphenyl core can disrupt chain packing, leading to amorphous polymers with good solubility and mechanical properties.

While specific data for polymers derived exclusively from 2-Methoxy-4-(4-methylphenyl)phenol is limited in publicly accessible literature, its structural motifs are foundational in the field of high-performance polymers. For instance, polymers synthesized from structurally related biphenols often exhibit the properties listed in the table below.

Table 1. Illustrative Properties of High-Performance Polymers Derived from Biphenol Monomers

| Property | Typical Value/Characteristic | Structural Rationale |

| Glass Transition Temp. (Tg) | > 180 °C | Rigidity of the biphenyl backbone restricts segmental chain motion. |

| Thermal Degradation Temp. (Td) | > 450 °C (in N2) | High bond dissociation energy of the aromatic C-C and C-O bonds. |

| Solubility | Soluble in aprotic polar solvents | Ether linkages and side groups like methoxy disrupt packing, allowing solvent penetration. |

| Mechanical Strength | High tensile strength and modulus | Aromatic backbone provides inherent stiffness and strength. |

Design of Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to build larger, ordered structures from smaller molecular components. 2-Methoxy-4-(4-methylphenyl)phenol possesses the necessary functional groups to participate in the formation of such assemblies.

Hydrogen Bonding : The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This allows the molecule to form predictable patterns, such as dimers or extended chains, with itself or with other complementary molecules.

π-π Stacking : The two aromatic rings of the biphenyl system can engage in π-π stacking interactions, which help to organize the molecules in a columnar or layered fashion in the solid state or in solution.

These interactions can be harnessed to create complex architectures like molecular capsules, gels, or crystalline networks. The specific geometry and electronic nature of 2-Methoxy-4-(4-methylphenyl)phenol—with its electron-donating methoxy and methyl groups—can influence the strength and directionality of these non-covalent bonds, allowing for fine-tuning of the resulting supramolecular structure.

Exploration of "2-Methoxy-4-(4-methylphenyl)phenol" in Photoactive and Optoelectronic Materials

Biphenyl derivatives are widely explored for their photoactive and electronic properties, and 2-Methoxy-4-(4-methylphenyl)phenol fits this class of compounds. The extended π-conjugated system across the two phenyl rings forms the basis for its potential use in optoelectronic applications.

Although this specific molecule is not a primary component in commercial devices, its core structure is relevant for:

Host Materials for OLEDs : The high triplet energy associated with the biphenyl core makes such molecules suitable as host materials in phosphorescent organic light-emitting diodes (PhOLEDs), where they facilitate efficient energy transfer to guest emitter molecules.

Hole-Transporting Layers : The electron-rich nature of the molecule, enhanced by the methoxy and methyl substituents, suggests potential for use in hole-transporting layers within organic electronic devices like solar cells or transistors.

Fluorescent Probes : Derivatives of this compound could be functionalized to act as fluorescent sensors, where changes in the local environment (e.g., binding of an ion) could modulate its emission properties.

Table 2. Potential Photophysical and Electronic Roles of the 2-Methoxy-4-(4-methylphenyl)phenol Moiety

| Application Area | Key Structural Feature | Function |

| OLED Host Material | Biphenyl π-System | Provides high triplet energy to prevent energy back-transfer from phosphorescent guests. |

| Hole Transport | Electron-donating groups (-OCH3, -CH3) | Stabilizes positive charge carriers (holes) for efficient transport. |

| Fluorescent Systems | Conjugated Biphenyl Core | Acts as a fluorophore whose emission can be tuned by further chemical modification. |

Role as a Building Block in the Synthesis of Liquid Crystals and Other Soft Materials

The rigid, elongated (rod-like) shape of the 2-Methoxy-4-(4-methylphenyl)phenol molecule is a classic prerequisite for liquid crystalline behavior. Molecules that exhibit liquid crystal phases (mesophases) are known as mesogens.

The structural attributes of this compound that are relevant for liquid crystal design include:

Rigid Core : The biphenyl unit provides the necessary structural rigidity.

Length-to-Breadth Ratio : The elongated shape is crucial for the formation of anisotropic liquid crystal phases.

Terminal and Lateral Groups : The terminal methyl group and lateral methoxy group play a critical role in influencing the melting point and the stability of different mesophases (e.g., nematic, smectic). The lateral methoxy group, in particular, can increase the breadth of the molecule, which tends to lower the melting point and can influence the specific type of liquid crystal phase formed.

While 2-Methoxy-4-(4-methylphenyl)phenol itself may not be a liquid crystal, it serves as an excellent precursor or "building block." Through chemical modification, typically by attaching a flexible alkyl chain to the phenolic oxygen, its derivatives can be readily transformed into mesogens. The properties of these derivatives, such as the temperature range of their liquid crystal phases, can be systematically tuned by varying the length of the attached chain.

Molecular Level Mechanistic Insights into Biological Interactions of 2 Methoxy 4 4 Methylphenyl Phenol in Vitro Studies Only

Identification and Characterization of Specific Molecular Targets (e.g., receptors, enzymes, DNA)

Direct experimental evidence identifying and characterizing specific molecular targets for 2-Methoxy-4-(4-methylphenyl)phenol is not readily found in peer-reviewed literature. While the structural characteristics of the molecule, such as the phenol (B47542) and secondary amine groups, suggest potential interactions with a variety of biological macromolecules, including receptors and enzymes, specific binding assays or affinity studies have not been reported for this particular compound.

Research on structurally related compounds may offer clues to potential targets. For instance, other methoxyphenol derivatives have been shown to interact with a range of biological targets. A notable example is the resveratrol (B1683913) analog, 4-(E)-{(p-tolylimino)-methylbenzene-1,2-diol}, which has been found to differentially regulate estrogen receptors alpha and beta. drugbank.com Another related imine derivative, 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol (TIMBD), is also recognized as an azaresveratrol analog with potential to interact with estrogen receptors. drugbank.com However, it is crucial to emphasize that these are different molecules, and their activities cannot be directly extrapolated to 2-Methoxy-4-(4-methylphenyl)phenol.

Elucidation of Intracellular Signaling Pathway Modulation and Biochemical Cascades

There is a significant gap in the scientific literature regarding the elucidation of intracellular signaling pathways and biochemical cascades modulated by 2-Methoxy-4-(4-methylphenyl)phenol. In vitro studies investigating the effects of this compound on specific signaling molecules, such as kinases, phosphatases, or transcription factors, have not been published. Consequently, its impact on downstream cellular events remains unknown.

In Silico Molecular Docking and Molecular Dynamics Simulations for Ligand-Biomolecule Interactions

No specific in silico molecular docking or molecular dynamics simulation studies for 2-Methoxy-4-(4-methylphenyl)phenol have been published. Such computational studies are invaluable for predicting the binding affinity and interaction patterns of a ligand with a potential protein target.

For a structurally similar, but distinct, compound, 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol, molecular docking studies were conducted to evaluate its interaction with the human dihydrofolate reductase (DHFR) enzyme, a target in cancer chemotherapy. nih.gov These studies revealed potential binding interactions within the active site of the enzyme. While this provides a methodological precedent for investigating related compounds, similar computational analyses for 2-Methoxy-4-(4-methylphenyl)phenol are not available.

Structure-Activity Relationship Studies at the Molecular Level (based on modifications to "2-Methoxy-4-(4-methylphenyl)phenol" structure)

Systematic structure-activity relationship (SAR) studies focusing on modifications to the 2-Methoxy-4-(4-methylphenyl)phenol scaffold are not documented in the scientific literature. SAR studies are fundamental for optimizing the biological activity of a lead compound by chemically modifying its structure and assessing the resulting changes in potency and selectivity. The absence of such studies for this compound means that the contributions of the methoxy (B1213986), phenol, and p-tolylamino-methyl groups to its (as yet uncharacterized) biological activity have not been experimentally determined.

Research on other series of phenolic compounds has demonstrated the importance of specific structural features for their biological effects. For example, studies on resveratrol methoxy derivatives have shown how the position and number of methoxy groups can influence anti-platelet and anti-cancer activities. mdpi.com However, without direct experimental data on analogs of 2-Methoxy-4-(4-methylphenyl)phenol, any discussion of its SAR remains speculative.

Advanced Analytical Methodologies for Research and Development of 2 Methoxy 4 4 Methylphenyl Phenol

Chromatographic Techniques for High-Purity Isolation and Quantitative Analysis

Chromatography is the cornerstone for the separation and quantification of "2-Methoxy-4-(4-methylphenyl)phenol" from complex mixtures, such as reaction broths or crude products. Preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital for obtaining the compound in high purity and for precise quantitative measurements.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful method for isolating and purifying substantial quantities of "2-Methoxy-4-(4-methylphenyl)phenol". nih.gov This technique operates on the principle of liquid-liquid partition chromatography without a solid support, making it ideal for purifying natural products and synthetic compounds. nih.gov The most common mode for compounds of this nature is reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase. nih.gov

Method development for the purification of "2-Methoxy-4-(4-methylphenyl)phenol" would involve screening various C18 reversed-phase columns and mobile phase compositions, typically consisting of methanol (B129727) or acetonitrile (B52724) and water. nih.govrjptonline.org The separation is optimized to achieve maximum resolution between the target compound and any impurities, such as starting materials, byproducts, or isomers. A photodiode array (PDA) or UV detector is commonly used for monitoring the elution profile, set at a wavelength where the compound exhibits strong absorbance. rjptonline.org

Table 1: Illustrative Parameters for Preparative HPLC Purification

| Parameter | Value / Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 21.2 mm, 5 µm) |

| Mobile Phase | A: Water (H₂O) |

| B: Acetonitrile (CH₃CN) | |

| Gradient | Isocratic or Gradient (e.g., 60-95% B over 30 min) |

| Flow Rate | 5.0 - 20.0 mL/min |

| Detection | UV/PDA at 280 nm |

| Injection Volume | 1 - 5 mL (depending on concentration and column size) |

| Temperature | Ambient (or controlled at 25-30 °C) |

Gas Chromatography (GC)

Gas chromatography is an excellent technique for the quantitative analysis of "2-Methoxy-4-(4-methylphenyl)phenol," provided the compound is thermally stable and sufficiently volatile. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape. nih.govnih.gov A common method involves silylation, where the acidic phenolic proton is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

The analysis is typically performed on a fused-silica capillary column with a non-polar or medium-polarity stationary phase. matec-conferences.orgepa.gov A Flame Ionization Detector (FID) provides a robust and linear response for quantification, while a Mass Spectrometer (MS) detector offers definitive identification. matec-conferences.org For quantitative analysis, an internal standard method is often preferred to ensure high accuracy and precision. nih.gov

Table 2: Typical Gas Chromatography Parameters for Analysis

| Parameter | Value / Condition |

| Column | Fused-silica capillary column (e.g., SH-I-5MS, 30 m x 0.25 mm, 0.25 µm film) matec-conferences.org |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Injection Mode | Split (e.g., 20:1) or Splitless matec-conferences.org |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min matec-conferences.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Derivatization Agent | MSTFA (for TMS derivatization) nih.gov |

Hyphenated Techniques for Enhanced Characterization and Impurity Profiling

To achieve an unambiguous structural confirmation and to identify trace-level impurities, hyphenated techniques that couple the separation power of chromatography with the detailed structural information from spectroscopy are essential.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR combines gas chromatography with infrared spectroscopy, providing real-time IR spectra of compounds as they elute from the GC column. cannabisindustryjournal.comchromatographytoday.com This technique is exceptionally powerful for distinguishing between structural isomers that may be difficult to differentiate by mass spectrometry alone. cannabisindustryjournal.comnumberanalytics.com For "2-Methoxy-4-(4-methylphenyl)phenol," GC-IR can definitively confirm the presence of key functional groups, such as the O-H stretch of the phenol (B47542), the C-O stretches of the methoxy (B1213986) and phenol groups, and the substitution patterns on the aromatic rings. numberanalytics.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of high-resolution NMR spectra of separated peaks without the need for manual fraction collection. acs.orgmdpi.com This is particularly valuable for the analysis of complex mixtures and for the structural elucidation of unknown impurities. dntb.gov.ua Using stop-flow or loop-collection modes, both ¹H NMR and 2D NMR (like TOCSY and HSQC) experiments can be performed on the peak corresponding to "2-Methoxy-4-(4-methylphenyl)phenol" to provide a complete structural assignment. acs.orgresearchgate.net The development of LC-SPE-NMR, where peaks are trapped on a solid-phase extraction cartridge before being eluted into the NMR probe, has further enhanced the sensitivity of this technique for phenolic compounds. acs.org

Table 3: Expected Spectroscopic Data for Structural Confirmation

| Technique | Expected Observation for 2-Methoxy-4-(4-methylphenyl)phenol |

| IR | Broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C ring stretches (~1600, 1500 cm⁻¹), asymmetric Ar-O-CH₃ stretch (~1250 cm⁻¹), symmetric Ar-O-CH₃ stretch (~1030 cm⁻¹), C-O phenol stretch (~1200 cm⁻¹) |

| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns for the 1,2,4-trisubstituted ring and the 1,4-disubstituted ring; a singlet for the methoxy group (-OCH₃) protons; a singlet for the phenolic hydroxyl (-OH) proton; a singlet for the methyl (-CH₃) group protons. |

| ¹³C NMR | Distinct signals for all carbon atoms, including the two aromatic rings, the methoxy carbon, and the methyl carbon. Quaternary carbon signals for the C-O, C-C biphenyl (B1667301) linkage, and C-CH₃ substituted positions. |

| MS | A molecular ion peak (M⁺) corresponding to the molecular weight of 214.26 g/mol . sigmaaldrich.com Characteristic fragmentation patterns involving the loss of a methyl group (M-15) or other fragments related to the biphenyl structure. |

Development of Specialized Assays for Mechanistic and Reaction Monitoring Studies

Understanding the kinetics and mechanism of the synthesis of "2-Methoxy-4-(4-methylphenyl)phenol" is crucial for process optimization and scale-up. This requires the development of specialized assays capable of monitoring the reaction in real-time or near-real-time.

A common synthetic route to such biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. nih.gov To monitor the progress of such a reaction, where an aryl halide couples with an aryl boronic acid, a specialized assay using HPLC or LC-MS can be developed. Small aliquots can be periodically withdrawn from the reaction vessel, quenched, and rapidly analyzed to determine the concentration of starting materials, intermediates, and the final product.

More advanced approaches involve the use of in-situ monitoring techniques. Flow chemistry coupled with NMR or IR spectroscopy allows for continuous, real-time analysis of the reaction stream. beilstein-journals.org For example, a flow NMR setup can monitor the disappearance of proton signals specific to the reactants and the appearance of new signals corresponding to "2-Methoxy-4-(4-methylphenyl)phenol," providing immediate kinetic data and insight into the formation of any transient intermediates or byproducts. beilstein-journals.org Such process analytical technology (PAT) is invaluable for rapidly optimizing reaction conditions, including temperature, catalyst loading, and reaction time, leading to improved yield, purity, and process safety.

Conclusion and Future Outlook in the Academic Research of 2 Methoxy 4 4 Methylphenyl Phenol

Synthesis of Key Research Findings and Methodological Advancements

The primary and most effective method for synthesizing 2-Methoxy-4-(4-methylphenyl)phenol and related biphenyl (B1667301) structures is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its versatility, tolerance of various functional groups, and the environmental advantages of its boronic acid reagents over other organometallics. psu.edumdpi.com The archetypal synthesis of the target compound involves the coupling of a 4-halo-2-methoxyphenol (such as 4-bromo- or 4-iodo-2-methoxyphenol) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Methodological advancements have focused on improving the efficiency, cost-effectiveness, and environmental footprint of this process. A significant development is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes. psu.edu Furthermore, research into greener reaction media has shown that polyethylene (B3416737) glycol (PEG) can serve as an inexpensive, non-toxic, and recyclable solvent for the Suzuki reaction, offering an alternative to traditional volatile organic solvents. psu.edu The use of simple palladium salts like palladium chloride, instead of more complex and expensive ligands, has also been explored to enhance the accessibility of the method. psu.edu

The table below outlines a comparison between a traditional and a modern, microwave-assisted approach for the synthesis of biphenyl compounds, illustrating the typical advancements in the field.

Interactive Table: Comparison of Synthetic Methodologies for Biphenyl Synthesis

| Feature | Traditional Suzuki Coupling | Microwave-Assisted Suzuki Coupling in PEG |

| Catalyst | Complex Palladium Catalysts (e.g., Pd(PPh₃)₄) | Simple Palladium Salts (e.g., PdCl₂) |

| Solvent | Ethereal Solvents (e.g., Tetrahydrofuran) | Polyethylene Glycol (PEG) |

| Heating | Conventional Oil Bath (Hours) | Microwave Irradiation (Minutes) |

| Base | Various (e.g., Na₂CO₃, K₃PO₄) | Potassium Fluoride (KF) |

| Recyclability | Difficult; catalyst often not recovered | High; PEG and catalyst can be recycled |

| Yield | Generally Good to High | Consistently Good (e.g., ~80%) |

Identification of Persistent Challenges and Unresolved Questions in "2-Methoxy-4-(4-methylphenyl)phenol" Research

Despite well-established synthetic routes, significant challenges and unresolved questions persist in the study of 2-Methoxy-4-(4-methylphenyl)phenol and its analogues.

A primary challenge lies in the phenomenon of atropisomerism . Substituted biphenyls, where rotation around the central carbon-carbon single bond is hindered by bulky ortho substituents, can exist as stable, non-interconverting rotational isomers (atropisomers). libretexts.org In 2-Methoxy-4-(4-methylphenyl)phenol, the methoxy (B1213986) group on one ring is ortho to the bond, creating steric hindrance that restricts free rotation. libretexts.org This means the molecule is chiral and can exist as a pair of enantiomers. A major unresolved question is the development of synthetic methods that can control this chirality to produce a single atropisomer selectively. Most standard cross-coupling reactions result in a racemic mixture (an equal mix of both enantiomers), and their separation can be a complex and costly process. The precise rotational barrier and conformational dynamics of 2-Methoxy-4-(4-methylphenyl)phenol have not been extensively studied.

A second challenge relates to the practical aspects of synthesis. While advancements have been made, the reliance on palladium catalysts, even simple salts, still involves cost and concerns about trace metal contamination in the final product, particularly for potential pharmaceutical or electronic applications. psu.edu The development of highly active, recoverable, or even catalyst-free coupling methodologies remains a persistent goal.

Prospective Research Directions and Interdisciplinary Opportunities for "2-Methoxy-4-(4-methylphenyl)phenol"

The unique structural and physicochemical properties of 2-Methoxy-4-(4-methylphenyl)phenol position it as a candidate for exploration across several interdisciplinary fields.

Medicinal Chemistry and Pharmacology : The biphenyl neolignan framework is a recognized pharmacophore present in natural products with significant biological activity, including antitumor and anti-inflammatory properties. nih.govnih.gov A key future direction is the evaluation of 2-Methoxy-4-(4-methylphenyl)phenol and its derivatives as scaffolds for developing novel therapeutic agents. Inspired by research on other complex biphenyls, it could be used to design small molecule inhibitors of protein-protein interactions, which are critical in many disease pathways. nih.gov

Materials Science and Molecular Electronics : The rigid, conjugated biphenyl core is a fundamental component in organic electronics. Future research could investigate the potential of 2-Methoxy-4-(4-methylphenyl)phenol as a monomer for creating novel functional polymers with specific thermal or conductive properties. The interplay between molecular conformation and crystal packing in biphenyls is a critical area of research for designing materials with desired electronic or optical characteristics. nih.gov

Biosensor Technology : Polyphenolic compounds are increasingly used in the development of advanced biosensors. Research on other biphenyl polyphenols has shown their utility in creating responsive hydrogels for detecting biomarkers in tumor microenvironments. mdpi.com An interdisciplinary opportunity exists to explore 2-Methoxy-4-(4-methylphenyl)phenol as a component in such systems, leveraging its phenolic nature for electrochemical or mechanophysical sensing applications.

Supramolecular Chemistry : The defined geometry of the biphenyl scaffold makes it an excellent building block for creating complex molecular architectures. It can be used as a rigid linker in bivalent ligands designed to bridge two receptor sites simultaneously, potentially leading to compounds with highly enhanced affinity and specificity. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for high-purity synthesis of 2-Methoxy-4-(4-methylphenyl)phenol?

The compound can be synthesized via Friedel-Crafts alkylation of 2-methoxyphenol with 4-methylbenzyl chloride, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . Alternative routes include Ullmann coupling of 4-methylphenylboronic acid with 2-methoxy-4-bromophenol under palladium catalysis. Critical parameters include temperature control (80–100°C) and inert atmosphere (N₂/Ar) to prevent oxidation . Purity validation requires HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR to confirm substitution patterns .

Q. How can researchers validate the structural integrity of 2-Methoxy-4-(4-methylphenyl)phenol post-synthesis?

Combine X-ray crystallography (using SHELXL for refinement ) with 2D NMR (COSY, HSQC) to resolve aromatic proton couplings and confirm methoxy/methylphenyl positions. For crystalline samples, ORTEP-3 can generate 3D structural diagrams . Mass spectrometry (ESI-MS or GC-MS ) should match the molecular ion peak at m/z 228.3 (C₁₄H₁₄O₂) .

Q. What analytical techniques are optimal for quantifying 2-Methoxy-4-(4-methylphenyl)phenol in complex matrices?

Use reverse-phase HPLC with UV detection (λ = 280 nm) and internal standards (e.g., 4-ethylphenol) for calibration . For trace analysis, LC-MS/MS in MRM mode enhances sensitivity. Sample preparation may involve solid-phase extraction (C18 cartridges) to remove interferents .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light. Monitor degradation via HPLC every 24 hours for 7 days. Store in amber vials under argon to mitigate oxidation .

Advanced Research Questions

Q. How can contradictions in NMR and computational data for 2-Methoxy-4-(4-methylphenyl)phenol be resolved?

Discrepancies between experimental NMR shifts and DFT-predicted values (e.g., B3LYP/6-311+G(d,p)) may arise from solvent effects or conformational flexibility. Use DMSO-d₆ as solvent for NMR to match computational solvent models. Perform molecular dynamics simulations to assess rotational barriers of the methylphenyl group .

Q. What experimental designs are effective for elucidating the compound’s mechanism of action in biological systems?

Employ STAT3 pathway inhibition assays (inspired by MMPP derivatives ) using Western blotting (phospho-STAT3 detection) and luciferase reporter gene assays . Pair with molecular docking (AutoDock Vina) to predict binding interactions with STAT3’s SH2 domain . Validate in MPTP-induced neurotoxicity models (in vivo) with dose-response studies (10–100 mg/kg) .

Q. How can researchers address low yields in large-scale synthesis of 2-Methoxy-4-(4-methylphenyl)phenol?

Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ for coupling reactions) and use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours). Implement continuous-flow reactors to enhance heat/mass transfer and minimize side products .

Q. What strategies mitigate oxidative degradation during pharmacological assays?

Add antioxidants (0.1% BHT) to assay buffers and use COX-2 inhibition models to assess stability in inflammatory microenvironments. Monitor degradation via LC-MS and correlate with activity loss .

Q. How can computational models predict the compound’s environmental toxicity?

Apply QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Validate with Daphnia magna acute toxicity tests (48-hr LC₅₀) and algae growth inhibition assays .

Q. What advanced techniques resolve crystallographic disorder in 2-Methoxy-4-(4-methylphenyl)phenol structures?

Use SHELXD for twin refinement and Hirshfeld surface analysis (CrystalExplorer) to identify disordered regions. Collect high-resolution data (≤0.8 Å) at synchrotron facilities to improve model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.